molecular formula C9H11N2NaO3 B2916914 Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate CAS No. 2089277-86-9

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate

Cat. No.: B2916914
CAS No.: 2089277-86-9
M. Wt: 218.188
InChI Key: KPISWZYXLDXJJR-UHFFFAOYSA-M
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Description

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is a sodium salt derivative of a pyrimidine-based carboxylic acid. Its structure features a pyrimidine ring substituted with an isopropoxy group at the 6-position and an acetic acid moiety at the 2-position, neutralized as a sodium salt. Pyrimidine derivatives are widely studied for their roles in enzyme inhibition, receptor modulation, and as precursors for drug synthesis. The sodium salt form enhances solubility in aqueous environments, making it advantageous for formulations requiring high bioavailability or compatibility with biological systems .

Properties

IUPAC Name

sodium;2-(6-propan-2-yloxypyrimidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.Na/c1-6(2)14-8-3-7(4-9(12)13)10-5-11-8;/h3,5-6H,4H2,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPISWZYXLDXJJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=NC(=C1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate typically involves the reaction of 6-isopropoxypyrimidine with sodium acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different substituted pyrimidines.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are conducted under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols.

Scientific Research Applications

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of sodium 2-(6-isopropoxypyrimidin-4-yl)acetate, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Pyrimidine Ring) Functional Groups Solubility Key Applications Reference
This compound 6-isopropoxy, 2-acetate (sodium salt) Carboxylate, ether High (aqueous) Pharmaceutical intermediates -
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-chloro, 6-methyl, 4-carboxylic acid Carboxylic acid, chloro, methyl Moderate (polar solvents) Organic synthesis, ligand design
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-methyl, 4-thietanyloxy, 2-thioacetate (ethyl ester) Thioether, ester, ether Low (lipophilic) Antimicrobial research
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 2-butyl, 4-methyl, 6-oxo, 5-acetate (ethyl ester) Ester, ketone Low (organic solvents) Proxymetacaine synthesis, ANDA/NDA

Key Findings

Functional Group Influence on Solubility :

  • This compound exhibits superior aqueous solubility compared to esterified analogs (e.g., ethyl esters in ), attributed to its ionic carboxylate group. This property is critical for drug formulations requiring rapid dissolution .
  • In contrast, chloro- and thioether-substituted derivatives (e.g., ) show reduced solubility, favoring organic solvents.

Bioactivity and Applications: The sodium salt’s polar nature makes it suitable for injectable or oral dosage forms, whereas lipophilic esters (e.g., ) are preferred for topical applications or sustained-release profiles.

Synthetic Versatility :

  • Sodium carboxylates like the target compound are often intermediates in synthesizing active pharmaceutical ingredients (APIs). For example, ethyl esters () are hydrolyzed to carboxylic acids for further salt formation, demonstrating complementary roles in drug development pipelines .

Notes

Expert Analysis : Over a decade of research on pyrimidine derivatives highlights the critical role of substituents in modulating physicochemical and pharmacological properties. This compound’s balance of solubility and stability positions it as a versatile candidate for further optimization.

Regulatory Considerations : Sodium salts often require rigorous purity testing (e.g., USP/EMA compliance), as seen in proxymetacaine-related compounds , suggesting similar standards for the target molecule.

Biological Activity

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and structure. The compound features a pyrimidine ring substituted with an isopropoxy group and an acetate moiety, which may influence its solubility and biological interactions.

PropertyValue
Molecular Weight231.25 g/mol
SolubilitySoluble in water
LogP1.5

The primary mechanism of action for this compound involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a depletion of pyrimidine nucleotides, which is essential for DNA and RNA synthesis in rapidly dividing cells, such as cancer cells.

Inhibition of Dihydroorotate Dehydrogenase

Research indicates that this compound exhibits potent inhibitory effects on DHODH, with an IC50 value around 20 nM . This inhibition can trigger differentiation in acute myeloid leukemia (AML) cell lines, suggesting potential applications in hematological malignancies.

Anticancer Activity

This compound has shown promise in various preclinical studies focusing on its anticancer properties:

  • Differentiation Induction : In AML models, the compound has been shown to induce differentiation at concentrations as low as 1 μM . This property is crucial for therapeutic strategies aimed at overcoming differentiation blockades in cancer cells.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including HeLa and HepG2 cells. The cytotoxic activity is influenced by the alkoxy substituent's nature on the pyrimidine ring .

Case Studies

  • Acute Myeloid Leukemia (AML) : In a study examining the effects of this compound on AML cell lines, researchers observed significant differentiation and reduced proliferation rates. The study concluded that targeting DHODH could be a viable strategy for treating AML .
  • Solid Tumors : Another investigation assessed the compound's efficacy against solid tumors, revealing that this compound could inhibit tumor growth in xenograft models. The results indicated a potential role in combination therapies alongside established chemotherapeutics .

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in oncology:

Activity TypeObservations
DHODH InhibitionIC50 ~20 nM
DifferentiationInduces differentiation in AML cell lines
CytotoxicityEffective against HeLa and HepG2 cells
Tumor Growth InhibitionReduces growth in xenograft models

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